![molecular formula C11H18O2 B2406251 Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate CAS No. 147151-54-0](/img/structure/B2406251.png)

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

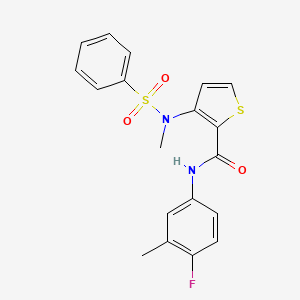

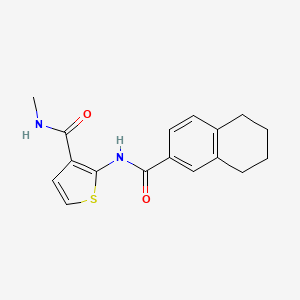

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate is a chemical compound that is part of the bicyclo[2.2.1]heptane family . This family of compounds is known for its privileged molecular structure, which is embedded in numerous compounds with various functions . Examples of bioactive natural products that contain this structural moiety include camphor, sordarins, α-santalol, and β-santalol . In addition, the bicyclo[2.2.1]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 .

Synthesis Analysis

The synthesis of Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate can be achieved via an asymmetric approach . This involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate is characterized by a bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure that is embedded in numerous compounds with various functions .Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate are typically catalyzed reactions . These reactions are mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, these reactions are effected through a hydrogen bond catalysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

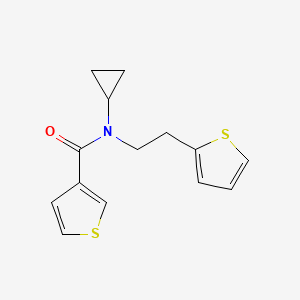

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate serves as a fundamental component in the synthesis of various complex organic compounds. For example, the compound is involved in the creation of 1-norbornyl-5-R-1H-1,2,3-triazole-4-carboxylic acids through click chemistry reactions. This process highlights its role in generating molecules with potential applications in pharmacology and material sciences (Pokhodylo, Matiichuk, & Obushak, 2017).

Pharmaceutical Intermediates

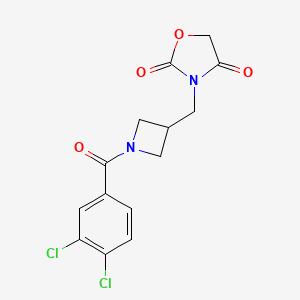

The compound is also used in the synthesis of pharmaceutical intermediates. A notable application is the production of (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester, an intermediate in pharmaceutical manufacturing. This process benefits from microreactor technology, highlighting modern approaches to chemical synthesis that prioritize safety and efficiency (Rumi, Pfleger, Spurr, Klinkhammer, & Bannwarth, 2009).

Wirkmechanismus

Zukünftige Richtungen

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, such as Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate, is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .

Eigenschaften

IUPAC Name |

ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-13-9(12)11-6-4-10(2,8-11)5-7-11/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWSOBHKUFSQMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCC(C1)(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)

![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)

![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)

![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)

![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)